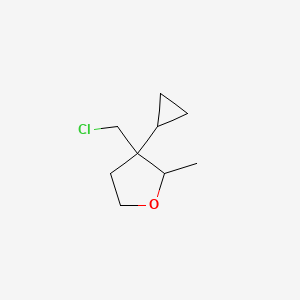
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane is an organic compound characterized by a cyclopropyl group, a chloromethyl group, and a methyloxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane typically involves the reaction of cyclopropylmethyl chloride with 2-methyloxolane under specific conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) to facilitate the formation of the desired product . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethanol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced forms of the compound.
科学的研究の応用
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity towards target sites.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl Chloride: Shares the cyclopropyl and chloromethyl groups but lacks the methyloxolane ring.
2-Methyloxolane: Contains the methyloxolane ring but lacks the cyclopropyl and chloromethyl groups.
Uniqueness
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the cyclopropyl group and the methyloxolane ring makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC名 |
3-(chloromethyl)-3-cyclopropyl-2-methyloxolane |
InChI |
InChI=1S/C9H15ClO/c1-7-9(6-10,4-5-11-7)8-2-3-8/h7-8H,2-6H2,1H3 |
InChIキー |
BWSULAPPAXZXHX-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCO1)(CCl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



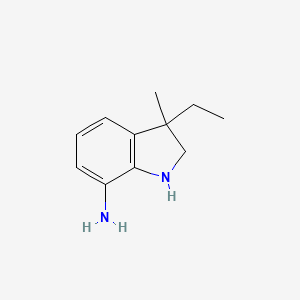

![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)

![2-Bromo-3-{[1-(bromomethyl)cyclopropyl]methyl}thiophene](/img/structure/B13187305.png)
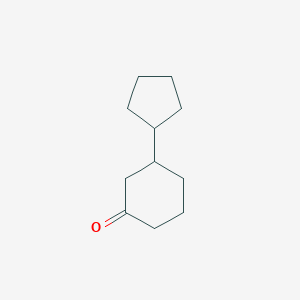

![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)


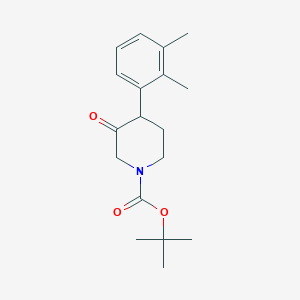
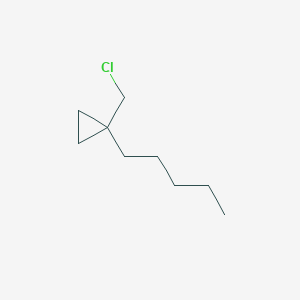
![6-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13187350.png)
